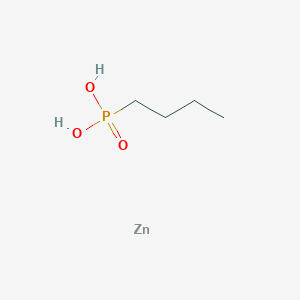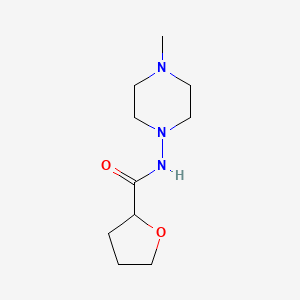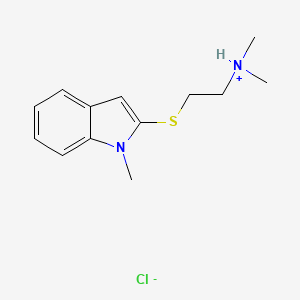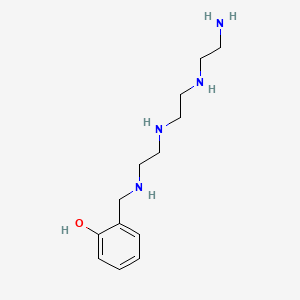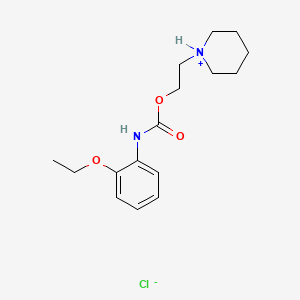
2-piperidin-1-ium-1-ylethyl N-(2-ethoxyphenyl)carbamate;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-piperidin-1-ium-1-ylethyl N-(2-ethoxyphenyl)carbamate;chloride is a chemical compound with the molecular formula C17H27ClN2O3. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-piperidin-1-ium-1-ylethyl N-(2-ethoxyphenyl)carbamate;chloride typically involves the reaction of 2-ethoxyphenyl isocyanate with 2-(piperidin-1-yl)ethanol in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-piperidin-1-ium-1-ylethyl N-(2-ethoxyphenyl)carbamate;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as hydroxide ions, amines
Major Products Formed
Oxidation: Formation of corresponding oxidized products.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted carbamates
Wissenschaftliche Forschungsanwendungen
2-piperidin-1-ium-1-ylethyl N-(2-ethoxyphenyl)carbamate;chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-piperidin-1-ium-1-ylethyl N-(2-ethoxyphenyl)carbamate;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-piperidin-1-ium-1-ylethyl N-(2-propoxyphenyl)carbamate;chloride
- 2-piperidin-1-ium-1-ylethyl N-(2-methoxyphenyl)carbamate;chloride
Uniqueness
2-piperidin-1-ium-1-ylethyl N-(2-ethoxyphenyl)carbamate;chloride is unique due to its specific ethoxyphenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for targeted research and applications .
Eigenschaften
CAS-Nummer |
55792-08-0 |
|---|---|
Molekularformel |
C16H25ClN2O3 |
Molekulargewicht |
328.83 g/mol |
IUPAC-Name |
2-piperidin-1-ium-1-ylethyl N-(2-ethoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C16H24N2O3.ClH/c1-2-20-15-9-5-4-8-14(15)17-16(19)21-13-12-18-10-6-3-7-11-18;/h4-5,8-9H,2-3,6-7,10-13H2,1H3,(H,17,19);1H |
InChI-Schlüssel |
JPRLSKZIYZKHMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)OCC[NH+]2CCCCC2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



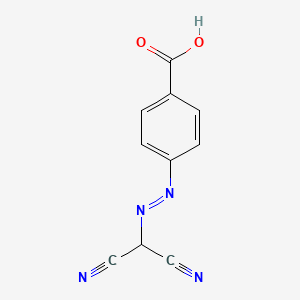

![Adenosine,2'-deoxy-,5'-ester with thiodiphosphoric acid([(ho)2p(o)]2s)(9ci)](/img/structure/B15344680.png)


